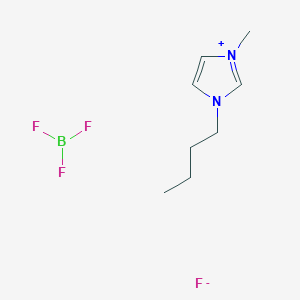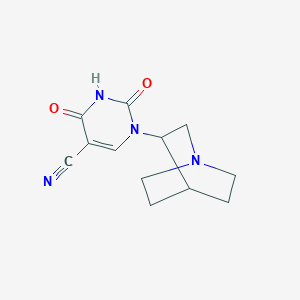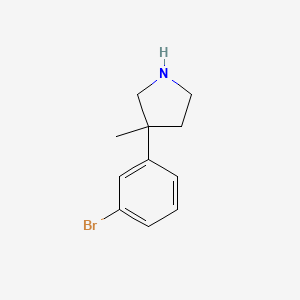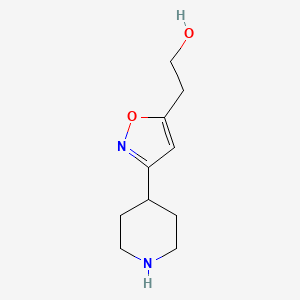
2-(3-(Piperidin-4-yl)isoxazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol is a compound that features a piperidine ring, an oxazole ring, and an ethanol group Piperidine is a six-membered heterocyclic amine, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine and oxazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-4-yl)ethan-1-ol: This compound lacks the oxazole ring and has different chemical properties and applications.
2-(1,2-oxazol-5-yl)ethan-1-ol: This compound lacks the piperidine ring and has different biological activities.
4-(piperidin-1-yl)pyridine: This compound has a pyridine ring instead of an oxazole ring and exhibits different reactivity and applications.
Uniqueness
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol is unique due to the presence of both piperidine and oxazole rings, which confer specific chemical and biological properties. The combination of these rings allows for versatile interactions with biological targets and makes the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C10H16N2O2/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8/h7-8,11,13H,1-6H2 |
InChI Key |
RSZKCZVINIBWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


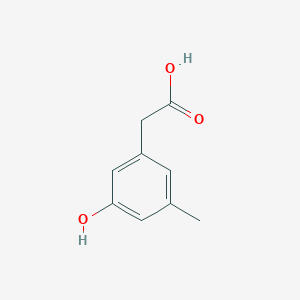
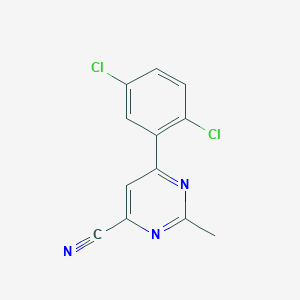


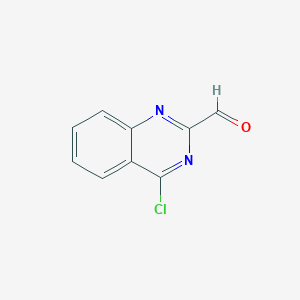
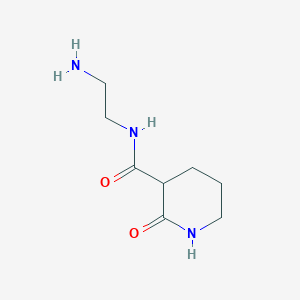

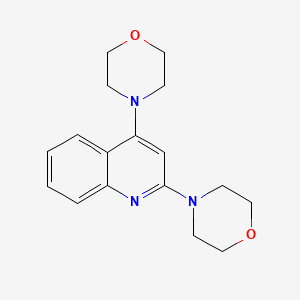
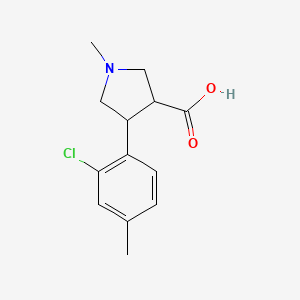
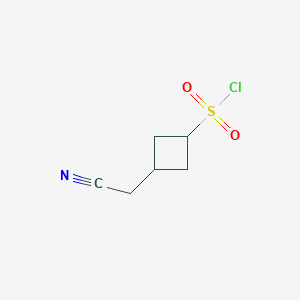
![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
